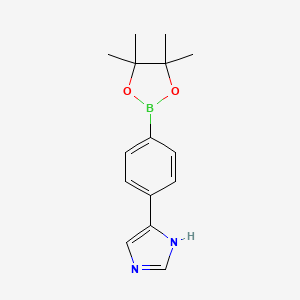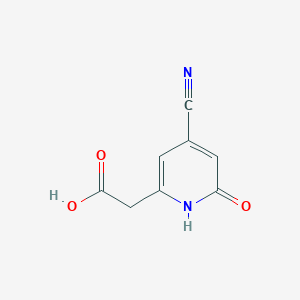
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is characterized by the presence of a cyano group, a hydroxyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-6-hydroxypyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, often carried out without solvents at room temperature or with heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions or the use of specific catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the cyano group may produce primary amines .
Scientific Research Applications
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyano-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The cyano and hydroxyl groups play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(2-Cyano-6-hydroxypyridin-4-YL)acetic acid: Similar in structure but differs in the position of the cyano group.
(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-(4-cyano-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-5-1-6(3-8(12)13)10-7(11)2-5/h1-2H,3H2,(H,10,11)(H,12,13) |
InChI Key |
SYDSNHSADOXFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


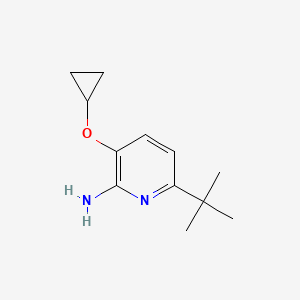
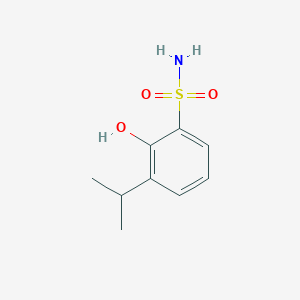
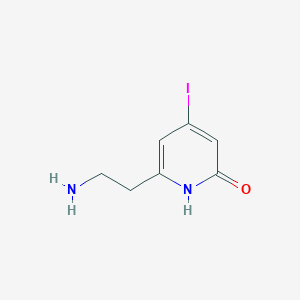

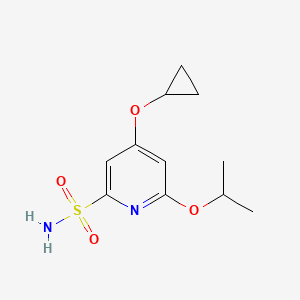

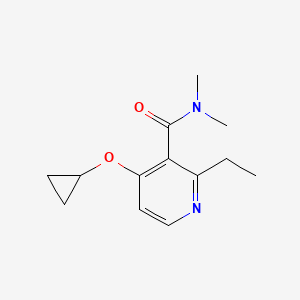
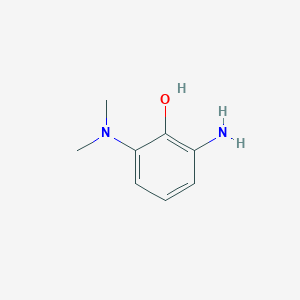

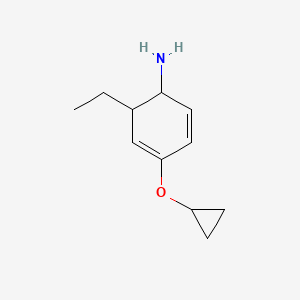
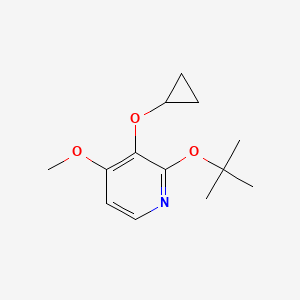
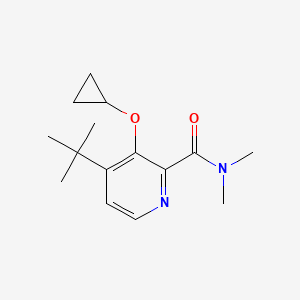
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
